molecular formula C13H8F3N3O2S B2416434 Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 333762-00-8

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2416434
CAS No.: 333762-00-8
M. Wt: 327.28
InChI Key: MLYNGMJYTUMBDV-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound characterized by its thiophene and pyrazolo[1,5-a]pyrimidine moieties, along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent introduction of the thiophen-2-yl and trifluoromethyl groups requires specific reagents and reaction conditions to ensure the desired substitution pattern.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with biomolecules.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antiviral, antibacterial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

  • Methyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness: Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.

Properties

IUPAC Name

methyl 5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2S/c1-21-12(20)7-6-17-19-10(13(14,15)16)5-8(18-11(7)19)9-3-2-4-22-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYNGMJYTUMBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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